molecular formula C30H37NO3 B13766912 N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide CAS No. 52762-70-6

N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B13766912
CAS No.: 52762-70-6
M. Wt: 459.6 g/mol
InChI Key: RYEGPDWPWAYFCQ-UHFFFAOYSA-N
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Description

N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with a molecular formula of C41H51N3O4 This compound is known for its unique structural features, which include a cyclopentyl group, a tert-butyl group, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Intermediate: The reaction between 2-cyclopentyl-4-(1,1-dimethylethyl)phenol and an appropriate butyl halide under basic conditions to form the phenoxy intermediate.

    Coupling with Naphthalene Carboxamide: The phenoxy intermediate is then coupled with 1-hydroxynaphthalene-2-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenoxy and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide: shares structural similarities with other phenoxy and naphthalene derivatives.

    Similar compounds: include those with variations in the cyclopentyl or tert-butyl groups, or different substituents on the naphthalene ring.

Uniqueness

  • The unique combination of the cyclopentyl, tert-butyl, and naphthalene carboxamide moieties in this compound contributes to its distinct chemical properties and potential applications.
  • Compared to similar compounds, it may exhibit different reactivity, biological activity, and physical properties, making it a valuable compound for research and development.

Properties

CAS No.

52762-70-6

Molecular Formula

C30H37NO3

Molecular Weight

459.6 g/mol

IUPAC Name

N-[4-(4-tert-butyl-2-cyclopentylphenoxy)butyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C30H37NO3/c1-30(2,3)23-15-17-27(26(20-23)21-10-4-5-11-21)34-19-9-8-18-31-29(33)25-16-14-22-12-6-7-13-24(22)28(25)32/h6-7,12-17,20-21,32H,4-5,8-11,18-19H2,1-3H3,(H,31,33)

InChI Key

RYEGPDWPWAYFCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C=C2)O)C4CCCC4

Origin of Product

United States

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